molecular formula C14H20N2O2 B15174742 Ethyl 1-(5-methylpyridin-2-yl)piperidine-4-carboxylate

Ethyl 1-(5-methylpyridin-2-yl)piperidine-4-carboxylate

Cat. No.: B15174742
M. Wt: 248.32 g/mol
InChI Key: VTDJODQQFLZMMK-UHFFFAOYSA-N
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Description

Ethyl 1-(5-methylpyridin-2-yl)piperidine-4-carboxylate is an organic compound belonging to the class of piperidinecarboxylic acids. This compound features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom and five carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(5-methylpyridin-2-yl)piperidine-4-carboxylate typically involves the reaction of 5-methyl-2-pyridinecarboxylic acid with piperidine and ethyl chloroformate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the ester bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(5-methylpyridin-2-yl)piperidine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 1-(5-methylpyridin-2-yl)piperidine-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential as a therapeutic agent.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Ethyl 1-(5-methylpyridin-2-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The piperidine ring and pyridine moiety play crucial roles in binding to the active sites of enzymes, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-(5-methylpyridin-2-yl)piperidine-4-carboxylate is unique due to the presence of both the piperidine and pyridine rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its potential as a versatile compound in various applications .

Properties

Molecular Formula

C14H20N2O2

Molecular Weight

248.32 g/mol

IUPAC Name

ethyl 1-(5-methylpyridin-2-yl)piperidine-4-carboxylate

InChI

InChI=1S/C14H20N2O2/c1-3-18-14(17)12-6-8-16(9-7-12)13-5-4-11(2)10-15-13/h4-5,10,12H,3,6-9H2,1-2H3

InChI Key

VTDJODQQFLZMMK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=NC=C(C=C2)C

Origin of Product

United States

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